Ortho vs. Para Isomer Lipophilicity: A Measurable ΔXLogP3 of 0.2 Log Units
The computed XLogP3 for the target ortho isomer (free base) is 2.2, while the para isomer (2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine, CID 43810348) records XLogP3 = 2.4 [1][2]. This ΔXLogP3 of +0.2 for the para isomer indicates higher intrinsic lipophilicity, which in lead optimisation typically correlates with increased non‑specific protein binding and reduced aqueous solubility, potentially confounding assay results in biochemical and cellular screens.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (free base; ortho-OCF₂H isomer) |
| Comparator Or Baseline | XLogP3 = 2.4 (free base; para-OCF₂H isomer, CID 43810348) and XLogP3 = 2.2 (meta isomer, CID 165694436) |
| Quantified Difference | ΔXLogP3 (ortho – para) = –0.2; ΔXLogP3 (ortho – meta) = 0 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
A ΔXLogP3 of 0.2 can shift ligand efficiency indices and alter permeability rankings in CNS MPO scoring; using the incorrect isomer in a screening cascade may lead to false negative or positive progression decisions.
- [1] PubChem Compound Summary CID 43810320: 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine (XLogP3 = 2.2). National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary CID 43810348: 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine (XLogP3 = 2.4). National Center for Biotechnology Information, 2024. View Source
